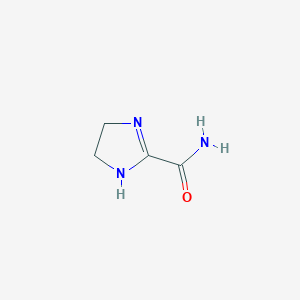

4,5-dihydro-1H-imidazole-2-carboxamide

描述

4,5-Dihydro-1H-imidazole-2-carboxamide is a heterocyclic organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydro-1H-imidazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

化学反应分析

Ring-Closure Reactions

The compound participates in cyclization reactions to form complex heterocycles. Key examples include:

1.1 Imidazoline Ring Formation

Reaction with ethylenediamine under controlled heating (50°C, 30 min) facilitates the closure of the imidazoline ring, yielding derivatives like N-[5-R-benzyl-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides .

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Ethylenediamine | DMF, 50°C, 30 min | 4,5-Dihydroimidazole derivatives with thiazole substituents | Excellent |

1.2 One-Pot Cyclization

Sequential reactions with ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions (70°C, 2 h) enable the formation of fused imidazole-triazole hybrids via intermediate α-aminoketones .

Nucleophilic Substitution

The carboxamide group and imidazole nitrogen serve as nucleophilic sites:

2.1 Acylation and Sulfonation

Treatment with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides (e.g., tosyl chloride) in chloroform produces amides and sulfonamides :

| Reagent | Conditions | Product Type | Notable Example |

|---|---|---|---|

| Acyl chlorides | Chloroform, RT | N-acylated derivatives | N-(4-chlorobenzoyl)carboxamide |

| Sulfonyl chlorides | Chloroform, RT | N-sulfonylated derivatives | N-tosylcarboxamide |

2.2 Displacement Reactions

2-Chloro-4,5-dihydro-1H-imidazole reacts with arylhydrazinecarbonitriles via nucleophilic attack at the C-2 position, forming intermediates that cyclize into imidazo-triazole derivatives under ambient conditions .

Redox Reactions

The dihydroimidazole ring undergoes hydrogenation and oxidation:

3.1 Catalytic Hydrogenation

Using Ru-Sn bimetallic catalysts under H₂ pressure reduces the imidazoline ring to saturated imidazolidines, enhancing stability.

3.2 Oxidation

Oxidizing agents like KMnO₄ convert the dihydroimidazole ring to fully aromatic imidazoles, altering electronic properties:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous | 1H-Imidazole-2-carboxamide |

| CrO₃ | Organic solvent | Oxidized derivatives (e.g., ketones) |

Functional Group Transformations

4.1 Urea and Thiourea Formation

Reaction with aryl isocyanates or isothiocyanates yields ureas and thioureas , expanding pharmacological potential :

| Reagent | Product Type | Application Relevance |

|---|---|---|

| Phenyl isocyanate | N-phenylurea | Kinase inhibition studies |

| Benzyl isothiocyanate | N-benzylthiourea | Anticancer screening |

4.2 Tautomerization

Under acidic or basic conditions, the compound exhibits tautomeric shifts between 4,5-dihydro and fully unsaturated forms, influencing reactivity .

Comparative Reactivity Insights

Key structural factors affecting reactivity:

-

Carboxamide Group : Enhances hydrogen-bonding capacity and participation in nucleophilic reactions.

-

Dihydroimidazole Ring : Increases susceptibility to redox modifications compared to aromatic imidazoles.

-

Substituent Effects : Electron-withdrawing groups (e.g., halogens) on the benzyl moiety amplify electrophilic character .

科学研究应用

Scientific Research Applications

- Chemistry: N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-carboxamide is used as an intermediate in synthesizing other bioactive imidazole derivatives.

- Biology: It is investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.

- Medicine: The compound is explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

- Industry: It is used in developing agrochemicals and as a building block for synthesizing functional materials.

N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-carboxamide has shown promise in several areas:

- Antimicrobial Activity: Evaluated as a potential antimicrobial agent, with preliminary studies suggesting it may inhibit the growth of certain pathogenic bacteria.

- Enzyme Inhibition: Research indicates it can act as an enzyme inhibitor by binding to specific enzyme active sites, affecting biochemical pathways critical for cellular function. This underpins its potential therapeutic applications in treating diseases where enzyme activity modulation is beneficial.

- Anticancer Properties: Initial investigations into its anticancer effects have shown that it may exhibit cytotoxicity against various cancer cell lines. The exact IC50 values and the pathways involved are areas of ongoing research. Imidazole derivatives, including 1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-, have demonstrated significant antimicrobial, anticancer, and anti-inflammatory properties.

The mechanism by which N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-carboxamide exerts its biological effects involves:

- Binding Affinity: Its structure allows it to interact with specific molecular targets, including enzymes and receptors. This binding can inhibit or activate pathways crucial for disease progression.

- Biochemical Pathway Modulation: By inhibiting enzyme activity, the compound can alter metabolic pathways, leading to potential therapeutic outcomes in conditions such as cancer and inflammation.

Other Imidazole Derivatives

Other imidazole derivatives have also demonstrated significant therapeutic potential :

- Brahmbhatt et al. synthesized 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole and evaluated its antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with compound 4h showing the most potent activity .

- Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor potential against C6 (rat glioma) and HepG2 (human liver) cell lines, with compound 20g showing good cytotoxic potential .

- Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated its anticancer activity against A549, MCF-7, HepG2, and OVCAR-3 cell lines .

- Roopashree et al. synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated its antitumor activity against the HeLa cancer cell line .

Tables of Imidazole derivatives

Some tables of other Imidazole derivatives include [4, 7]:

Antimicrobial Activity

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| 1 | 50 | S. typhi |

| 2 | 250 | C. albicans |

| 3 | 12.5 | S. typhi |

| Compounds | IC 50 value |

|---|---|

| C6 | |

| 20a | 27.0 ± 1.41 |

| 20b | 20 ± 2.0 |

| 20c | 32.67 ± 6.43 |

| 20d | 22.0 ± 3.61 |

| 20e | 16.33 ± 2.31 |

| 20f | 19.50 ± 2.12 |

| 20g | 15.67 ± 2.52 |

| 20h | > 500 |

| 20i | 24.33 ± 4.04 |

| 20j | 19.33 ± 2.31 |

| Cisplatin | 23.0 ± 1.73 |

| Compounds | Cancer cells (IC 50 µM) |

|---|---|

| A549 | |

| 21a | 119.3 ± 29.9 |

| 21b | 19.17 ± 0.43 |

| 21c | 17.41 ± 0.16 |

| 21d | 35.89 ± 0.84 |

| 22a | 12.47 ± 0.18 |

| 22b | 41.05 ± 1.61 |

| 22c | > 314 |

| 22d | 15.79 ± 0.49 |

| 23a | 10.3 ± 0.13 |

| 23b | 54.12 ± 1.20 |

| 23c | 56.21 ± 0.96 |

| 23d | 19.53 ± 0.71 |

| 24a | 10.73 ± 0.58 |

| 24b | 11.64 ± 0.25 |

| 24c | 22.36 ± 0.54 |

| 24d | 50.45 ± 0.82 |

| 25a | 14.59 ± 0.40 |

| 25b | 10.76 ± 0.29 |

| 25c | 10.27 ± 0.15 |

| 25d | 24.06 ± 0.08 |

| 26a | 9.73 ± 0.07 |

| 26b | 11.79 ± 0.27 |

| 26c | 16.92 ± 0.61 |

| 26d | 81.48 ± 1.40 |

| DOX | 0.46 ± 0.01 |

| Cisplatin | 7.31 ± 0.44 |

These tables provide valuable data regarding the inhibitory concentrations (IC50) of various imidazole derivatives against different bacterial and cancer cell lines, offering insights into their potential therapeutic applications [4, 7].

Biotransformation Products

作用机制

The mechanism of action of 4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

相似化合物的比较

- 1H-Imidazole, 4,5-dihydro-2-methyl-

- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-

- 2-Imidazoline, 2-benzyl-

Comparison: 4,5-Dihydro-1H-imidazole-2-carboxamide is unique due to its specific functional groups and the presence of the carboxamide moiety. This distinguishes it from other imidazole derivatives, which may have different substituents and, consequently, different chemical and biological properties .

生物活性

4,5-Dihydro-1H-imidazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biochemical processes. The carboxamide group enhances solubility and interaction with biological targets. Its structural characteristics contribute to its reactivity and biological activity, making it a valuable scaffold in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated various derivatives and found that compounds containing the imidazole moiety showed significant inhibition against both Gram-positive and Gram-negative bacteria. Specifically, the Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial effects .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival . For instance, a derivative was shown to have an IC50 value of 1.33 µM against T47-D breast cancer cells, indicating strong cytotoxic potential .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This binding inhibits enzymatic activity or modulates receptor function, leading to altered biochemical pathways that result in therapeutic effects .

Case Studies

- Cardiovascular Effects : A study on novel derivatives of the compound revealed their potential as antihypertensive agents by evaluating their affinities for imidazoline binding sites (IBS) and adrenergic receptors in spontaneously hypertensive rats . The most active compounds significantly reduced mean arterial blood pressure (MAP).

- Antiprotozoal Activity : Another investigation highlighted the antiprotozoal properties of related imidazole derivatives, showing enhanced activity against parasites such as Trichomonas vaginalis, with some compounds being significantly more effective than standard treatments .

属性

IUPAC Name |

4,5-dihydro-1H-imidazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-3(8)4-6-1-2-7-4/h1-2H2,(H2,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEROXQXWQOSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。